3-恶唑-5-基苯磺酰胺

描述

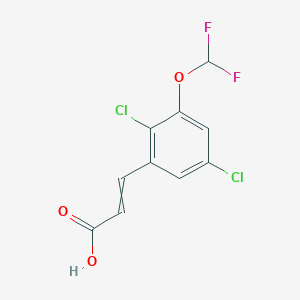

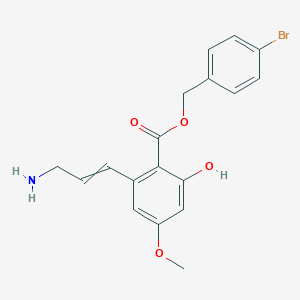

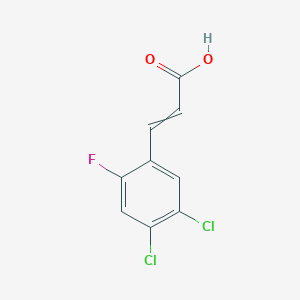

3-Oxazol-5-yl-benzenesulfonamide is a compound that contains an oxazole nucleus, which is a heterocyclic five-membered ring with atoms of nitrogen and oxygen . This structure allows the compound to engage with many enzymes and receptors through various non-covalent interactions, resulting in a variety of biological actions .

Synthesis Analysis

A novel series of N-(4-cyano-1,3-oxazol-5-yl)sulfonamides have been synthesized and characterized by IR, 1H NMR, 13C NMR spectroscopy, elemental analysis, and chromato-mass-spectrometry . Another method for obtaining 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide, an antiglaucomatous drug candidate oxazopt, was developed using a diazotization reaction .Molecular Structure Analysis

The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond . The structure of 3-Oxazol-5-yl-benzenesulfonamide is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis

Oxazole derivatives exhibit potential application in agricultural, biotechnology, medicinal, chemical, and material sciences . A new method for obtaining 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide was developed using a diazotization reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Oxazol-5-yl-benzenesulfonamide can be found in various databases . Oxazole contains two unsaturation in a five-membered ring including a carbon atom supports a nitrogen atom at position 3 and an oxygen atom at position 1, respectively .科学研究应用

COX-2 抑制剂开发

3-恶唑-5-基苯磺酰胺衍生物因其作为选择性环氧合酶-2 (COX-2) 抑制剂的潜力而受到探索。在这些化合物中引入氟原子已被证明可以增强 COX-2 活性和选择性。这项研究对于开发治疗类风湿性关节炎和急性疼痛等疾病的疗法具有重要意义 (桥本等人,2002 年)。

犬尿氨酸途径抑制剂

还对与 3-恶唑-5-基苯磺酰胺密切相关的 N-(4-苯基噻唑-2-基)苯磺酰胺进行了研究,作为犬尿氨酸 3-羟化酶的高亲和力抑制剂。这些化合物在研究犬尿氨酸途径在神经元损伤和相关疾病中的作用方面具有潜力 (Röver 等人,1997 年)。

癌症的光动力疗法

一类新的锌酞菁化合物,用苯磺酰胺衍生物基团(包括 3-恶唑-5-基部分)取代,在癌症治疗的光动力疗法中显示出显着的潜力。这些化合物表现出高单线态氧量子产率,并作为 II 型光敏剂有效 (Pişkin 等人,2020 年)。

抗癌活性

已经合成并评估了具有 3-恶唑-5-基部分的新型苯磺酰胺衍生物的抗癌活性。其中一些化合物对各种人类肿瘤细胞系表现出显着的活性,表明它们在癌症治疗中作为治疗剂的潜力 (Sławiński 等人,2012 年)。

酶抑制研究

对源自磺胺甲恶唑和磺异恶唑(包括 3-恶唑-5-基苯磺酰胺)的席夫碱的研究揭示了它们对各种酶的抑制作用。这些化合物在理解和控制各种生物过程中酶活性方面具有潜在应用 (Alyar 等人,2019 年)。

作用机制

Target of Action

The primary target of 3-Oxazol-5-yl-benzenesulfonamide is human carbonic anhydrases (hCAs) . These enzymes play a crucial role in many physiological and pathological processes . The compound acts as an isoform-selective inhibitor of human carbonic anhydrase II .

Mode of Action

3-Oxazol-5-yl-benzenesulfonamide interacts with its target, hCAs, by inhibiting their activity . This inhibition disrupts the normal function of these enzymes, leading to changes in the physiological processes they regulate .

Biochemical Pathways

The inhibition of hCAs affects various biochemical pathways. These enzymes are involved in a wide range of pharmacological applications, including ophthalmology, treatment of epilepsy, oncology, and the development of modern anti-infective drugs . The compound’s action on these enzymes can therefore influence these pathways and their downstream effects.

Result of Action

The inhibition of hCAs by 3-Oxazol-5-yl-benzenesulfonamide can lead to various molecular and cellular effects. For instance, it has been found to potentiate the antimicrobial action of carbapenems and aminoglycosides against antibiotic-resistant bacteria . It also exhibits an antimonooxidase effect in vitro .

生化分析

Biochemical Properties

3-Oxazol-5-yl-benzenesulfonamide plays a crucial role in various biochemical reactions. It has been identified as an isoform-selective inhibitor of human carbonic anhydrase II, an enzyme involved in many important physiological and pathological processes . The compound exhibits strong inhibitory activity against human carbonic anhydrase II with a Ki value of 0.05 µM . Additionally, 3-Oxazol-5-yl-benzenesulfonamide interacts with other biomolecules such as carbapenems and aminoglycosides, enhancing their antimicrobial action against antibiotic-resistant bacteria .

Cellular Effects

The effects of 3-Oxazol-5-yl-benzenesulfonamide on various types of cells and cellular processes are profound. This compound has demonstrated significant antibacterial activity against gram-positive bacteria like Enterococcus faecium and Enterococcus faecalis, as well as gram-negative bacteria such as Escherichia coli . It influences cell function by inhibiting the activity of carbonic anhydrase, leading to disruptions in cellular metabolism and pH regulation . Furthermore, 3-Oxazol-5-yl-benzenesulfonamide has shown potential in modulating cell signaling pathways and gene expression, contributing to its therapeutic effects .

Molecular Mechanism

At the molecular level, 3-Oxazol-5-yl-benzenesulfonamide exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of human carbonic anhydrase II, inhibiting its enzymatic activity . This inhibition disrupts the enzyme’s role in maintaining acid-base balance and ion transport, leading to various physiological effects . Additionally, 3-Oxazol-5-yl-benzenesulfonamide may interact with other enzymes and proteins, further influencing cellular processes and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Oxazol-5-yl-benzenesulfonamide have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under extreme pH or temperature . Long-term studies have shown that 3-Oxazol-5-yl-benzenesulfonamide can have sustained effects on cellular function, including prolonged inhibition of carbonic anhydrase activity and alterations in cellular metabolism . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of 3-Oxazol-5-yl-benzenesulfonamide vary with different dosages in animal models. At lower doses, the compound has shown therapeutic benefits, such as reducing intraocular pressure in models of glaucoma . At higher doses, toxic or adverse effects have been observed, including disruptions in electrolyte balance and renal function . These dosage-dependent effects highlight the importance of optimizing the therapeutic window for safe and effective use of 3-Oxazol-5-yl-benzenesulfonamide.

Metabolic Pathways

3-Oxazol-5-yl-benzenesulfonamide is involved in several metabolic pathways. It interacts with enzymes such as carbonic anhydrase, influencing metabolic flux and metabolite levels . The compound’s metabolism may also involve phase I and phase II reactions, including oxidation and conjugation, which affect its bioavailability and clearance . Understanding these metabolic pathways is essential for predicting the pharmacokinetics and pharmacodynamics of 3-Oxazol-5-yl-benzenesulfonamide.

Transport and Distribution

The transport and distribution of 3-Oxazol-5-yl-benzenesulfonamide within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported across cell membranes, accumulating in specific tissues where it exerts its effects . Additionally, 3-Oxazol-5-yl-benzenesulfonamide may bind to plasma proteins, influencing its distribution and half-life in the body .

Subcellular Localization

3-Oxazol-5-yl-benzenesulfonamide exhibits specific subcellular localization, which affects its activity and function. The compound can be targeted to specific cellular compartments, such as the cytoplasm or mitochondria, where it interacts with its molecular targets . Post-translational modifications and targeting signals may direct 3-Oxazol-5-yl-benzenesulfonamide to these compartments, enhancing its therapeutic potential .

属性

IUPAC Name |

3-(1,3-oxazol-5-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3S/c10-15(12,13)8-3-1-2-7(4-8)9-5-11-6-14-9/h1-6H,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVARVWUSZSPTGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Isopropyl-1-[(4-methylphenyl)sulfonyl]-1h-pyrazol-3-amine](/img/structure/B1413646.png)

![(1R*,6S*)-3-Oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B1413648.png)

![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B1413649.png)

![3-Fluoro-N-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B1413653.png)